Cas no 71105-25-4 (3,4,5-trichlorothiophene-2-carbonitrile)
3,4,5-trichlorothiophene-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 3,4,5-trichlorothiophene-2-carbonitrile
- 71105-25-4
- EN300-7483239
- OSIOJCGRCMJDPP-UHFFFAOYSA-N
- SCHEMBL7473743
- DTXCID501711411
- DTXSID801280669
- AKOS003593391
- TRICHLOROTHIOPHENE-2-CARBONITRILE
- 2-Thiophenecarbonitrile, 3,4,5-trichloro-
- 846-322-2
- 2-cyano-3,4,5-trichlorothiophene
- 3,4,5-trichloro-2-thiophenecarbonitrile
-
- Inchi: 1S/C5Cl3NS/c6-3-2(1-9)10-5(8)4(3)7
- InChI Key: OSIOJCGRCMJDPP-UHFFFAOYSA-N
- SMILES: ClC1=C(SC(C#N)=C1Cl)Cl
Computed Properties
- Exact Mass: 210.881703g/mol
- Monoisotopic Mass: 210.881703g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 52Ų
3,4,5-trichlorothiophene-2-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7483239-0.05g |
trichlorothiophene-2-carbonitrile |
71105-25-4 | 95.0% | 0.05g |
$359.0 | 2025-03-10 | |
| Enamine | EN300-7483239-0.1g |
trichlorothiophene-2-carbonitrile |
71105-25-4 | 95.0% | 0.1g |
$535.0 | 2025-03-10 | |
| Enamine | EN300-7483239-0.25g |
trichlorothiophene-2-carbonitrile |
71105-25-4 | 95.0% | 0.25g |
$763.0 | 2025-03-10 | |
| Enamine | EN300-7483239-0.5g |
trichlorothiophene-2-carbonitrile |
71105-25-4 | 95.0% | 0.5g |
$1203.0 | 2025-03-10 | |
| Enamine | EN300-7483239-1.0g |
trichlorothiophene-2-carbonitrile |
71105-25-4 | 95.0% | 1.0g |
$1543.0 | 2025-03-10 | |
| Enamine | EN300-7483239-2.5g |
trichlorothiophene-2-carbonitrile |
71105-25-4 | 95.0% | 2.5g |
$3025.0 | 2025-03-10 | |
| Enamine | EN300-7483239-5.0g |
trichlorothiophene-2-carbonitrile |
71105-25-4 | 95.0% | 5.0g |
$4475.0 | 2025-03-10 | |
| Enamine | EN300-7483239-10.0g |
trichlorothiophene-2-carbonitrile |
71105-25-4 | 95.0% | 10.0g |
$6635.0 | 2025-03-10 | |
| 1PlusChem | 1P01P7KX-50mg |
2-Thiophenecarbonitrile, 3,4,5-trichloro- |
71105-25-4 | 95% | 50mg |
$506.00 | 2024-04-21 | |
| 1PlusChem | 1P01P7KX-100mg |
2-Thiophenecarbonitrile, 3,4,5-trichloro- |
71105-25-4 | 95% | 100mg |
$724.00 | 2023-12-16 |
3,4,5-trichlorothiophene-2-carbonitrile Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 3,4,5-trichlorothiophene-2-carbonitrile
Professional Introduction to 3,4,5-trichlorothiophene-2-carbonitrile (CAS No. 71105-25-4)
3,4,5-trichlorothiophene-2-carbonitrile, with the chemical formula C₅HCl₃N and CAS number 71105-25-4, is a significant heterocyclic compound that has garnered considerable attention in the field of organic synthesis and pharmaceutical chemistry. This compound belongs to the thiophene family, characterized by a sulfur-containing five-membered aromatic ring. The presence of multiple chlorine substituents and a nitrile group at the 2-position imparts unique reactivity and functional properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The structural motif of 3,4,5-trichlorothiophene-2-carbonitrile allows for diverse chemical transformations, including nucleophilic substitution reactions, metal-catalyzed cross-coupling reactions, and cyclization processes. These attributes have positioned it as a key building block in the development of novel therapeutic agents. Recent advancements in medicinal chemistry have highlighted its utility in constructing complex scaffolds for drugs targeting neurological disorders, infectious diseases, and cancer.
In particular, the nitrile group in 3,4,5-trichlorothiophene-2-carbonitrile serves as a versatile handle for further functionalization. It can be hydrolyzed to carboxylic acids or reduced to amides, enabling the introduction of polar functionalities that enhance binding affinity to biological targets. Additionally, the electron-withdrawing nature of the nitrile group influences the electronic properties of the thiophene ring, which is critical for optimizing pharmacokinetic profiles in drug candidates.
Recent studies have demonstrated the application of 3,4,5-trichlorothiophene-2-carbonitrile in the synthesis of thiophene-based pharmaceuticals. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors due to their ability to modulate enzyme activity through precise structural modifications. The chlorine substituents provide opportunities for further derivatization via palladium-catalyzed coupling reactions with aryl halides or boronic acids, facilitating the construction of more complex molecular architectures.
The pharmaceutical industry has shown particular interest in thiophene derivatives due to their broad spectrum of biological activities. 3,4,5-trichlorothiophene-2-carbonitrile has been utilized in the development of antiviral agents where its scaffold mimics natural bioactive heterocycles found in microbial metabolites. The chlorine atoms enhance lipophilicity while maintaining metabolic stability, crucial factors for drug efficacy and bioavailability.
From a synthetic chemistry perspective, 3,4,5-trichlorothiophene-2-carbonitrile serves as a precursor for generating polysubstituted thiophenes through sequential functionalization. This approach is particularly valuable in creating libraries of compounds for high-throughput screening (HTS) to identify lead candidates for drug development. The compound’s reactivity allows chemists to explore diverse structural variations efficiently.
Moreover, research into green chemistry applications has explored sustainable methods for synthesizing 3,4,5-trichlorothiophene-2-carbonitrile. Catalytic processes that minimize waste and energy consumption have been optimized using transition metals such as copper and nickel. These advancements align with global efforts to promote environmentally responsible chemical manufacturing while maintaining high yields and purity standards.
The versatility of 3,4,5-trichlorothiophene-2-carbonitrile extends beyond pharmaceuticals into materials science. Its ability to form stable complexes with metal ions has been exploited in designing luminescent materials and sensors. The electron-deficient nature of the thiophene ring enhances charge transport properties when incorporated into organic electronic devices such as OLEDs (organic light-emitting diodes) or solar cells.
In conclusion,3,4,5-trichlorothiophene-2-carbonitrile (CAS No. 71105-25-4) represents a cornerstone compound in modern synthetic and medicinal chemistry. Its unique structural features enable access to a wide range of bioactive molecules with potential therapeutic applications across multiple disease areas. As research continues to uncover new synthetic methodologies and biological functions,3,4,5-trichlorothiophene-2-carbonitrile will undoubtedly remain at the forefront of chemical innovation.
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